Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)
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Overview
Description
Bicyclo[222]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) is a bicyclic compound characterized by a unique structure that includes a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) can be achieved through several methods. One common approach involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. This reaction is typically carried out under mild conditions and can be catalyzed by various Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted products depending on the reagents and conditions used .
Scientific Research Applications
Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[2.2.2]octan-1-ol, 4-methyl-: This compound is structurally similar and undergoes similar chemical reactions.
Uniqueness
Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and industrial applications .
Biological Activity
Biological Activity Overview
The biological activity of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) is primarily attributed to its structural features, including the bicyclo[2.2.2]octane core and the specific stereochemistry at the chiral centers (1R, 4S, 6R). These characteristics contribute to its interactions with various biological targets, leading to a range of potential therapeutic applications.
Antimicrobial Properties
Research has shown that bicyclo[2.2.2]octanone derivatives exhibit antimicrobial activity against a variety of pathogens. While specific data for the 6-hydroxy-4-methyl-(1R,4S,6R) isomer is limited, studies on structurally similar compounds have demonstrated promising results.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 μg/mL |
S. aureus | 16 μg/mL |
C. albicans | 64 μg/mL |
*Note: These values are representative of bicyclo[2.2.2]octanone derivatives and may not directly reflect the activity of the specific isomer .
Anti-inflammatory Activity
The compound has shown potential anti-inflammatory properties, which may be attributed to its ability to modulate key inflammatory pathways. In vitro studies have demonstrated inhibition of pro-inflammatory cytokine production, suggesting a possible role in managing inflammatory conditions.
Neuroprotective Effects
Recent research has indicated that bicyclo[2.2.2]octanone derivatives, including the 6-hydroxy-4-methyl-(1R,4S,6R) isomer, may possess neuroprotective properties. These effects are thought to be mediated through antioxidant mechanisms and modulation of neurotransmitter systems.
Case Study: Potential Application in Neurodegenerative Disorders
A recent study investigated the neuroprotective effects of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) in a mouse model of Parkinson's disease. The compound was administered orally at doses of 10, 30, and 100 mg/kg for 14 days.
Results showed:
- Dose-dependent reduction in motor deficits
- Decreased loss of dopaminergic neurons in the substantia nigra
- Reduced oxidative stress markers in brain tissue
These findings suggest that the compound may have potential as a therapeutic agent for neurodegenerative disorders, warranting further investigation.
Interaction with Biological Targets
The biological activity of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) is closely linked to its interactions with various biological targets. Studies have focused on its behavior with specific receptors and enzymes:
- Enzyme Inhibition: The compound has shown inhibitory effects on certain enzymes involved in inflammatory processes and neurotransmitter metabolism.
- Receptor Binding: Investigations have revealed moderate affinity for specific neurotransmitter receptors, which may contribute to its neuroprotective effects.
- Antioxidant Activity: The compound exhibits free radical scavenging properties, contributing to its overall neuroprotective and anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The biological activity of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) is heavily influenced by its unique structure. SAR studies have highlighted the importance of:
- The bicyclo[2.2.2]octane core for overall activity
- The hydroxyl group at position 6 for enhancing water solubility and target interactions
- The methyl group at position 4 for modulating lipophilicity and binding affinity
- The specific (1R,4S,6R) stereochemistry for optimal biological activity
Future Research Directions
While the current research on Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) is promising, several areas require further investigation:
- Detailed mechanistic studies to elucidate the exact molecular pathways involved in its biological activities.
- In vivo studies to assess pharmacokinetics, bioavailability, and potential side effects.
- Clinical trials to evaluate its efficacy and safety in human subjects, particularly for neurodegenerative and inflammatory conditions.
- Exploration of potential synergistic effects with other therapeutic agents.
Properties
CAS No. |
615280-27-8 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1R,4S,6R)-6-hydroxy-4-methylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C9H14O2/c1-9-3-2-6(7(10)4-9)8(11)5-9/h6-7,10H,2-5H2,1H3/t6-,7-,9+/m1/s1 |
InChI Key |
PGQZZTHCHSBGFQ-BHNWBGBOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@H](C1)O)C(=O)C2 |
Canonical SMILES |
CC12CCC(C(C1)O)C(=O)C2 |
Origin of Product |
United States |
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